3-Benzo[f]quinolin-3-ylaniline is a complex organic compound characterized by a fused quinoline structure with an aniline substituent. This compound is part of a broader class of benzoquinoline derivatives, which have garnered attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific arrangement of the benzene and quinoline rings in 3-benzofquinolin-3-ylaniline contributes to its unique chemical properties and potential applications.
3-Benzo[f]quinolin-3-ylaniline can be synthesized from various precursors, particularly those involving substituted anilines and quinoline derivatives. It falls under the classification of heterocyclic compounds, specifically within the category of fused bicyclic compounds. The compound's structure can be classified as an aromatic amine due to the presence of the aniline group.
The synthesis of 3-benzo[f]quinolin-3-ylaniline typically involves several steps:
The molecular formula for 3-benzo[f]quinolin-3-ylaniline is . Its structure features a fused quinoline ring system attached to a phenyl group through an amine linkage. Key structural data include:
3-Benzo[f]quinolin-3-ylaniline can participate in several chemical reactions:
The mechanism of action for compounds like 3-benzo[f]quinolin-3-ylaniline often involves interactions at the molecular level with biological targets. For example:
Detailed studies often involve computational simulations to predict binding affinities and interaction mechanisms with target biomolecules.
3-Benzo[f]quinolin-3-ylaniline has potential applications in various fields:
Systematic Nomenclature:3-Benzo[f]quinolin-3-ylaniline (IUPAC: 3-((3-aminophenyl)benzo[f]quinoline) is a tetracyclic hybrid molecule comprising a benzo[f]quinoline scaffold linked via a C–C bond at the 3-position to an aniline moiety. Benzo[f]quinoline itself is a linearly fused tetracyclic system consisting of a benzene ring annulated to the f-edge of quinoline (pyridine fused with benzene at the b-edge) [6] [9]. This distinguishes it from angular isomers like benzo[c]quinoline. The parent scaffold is formally named benzo[f]quinoline (CAS RN: 85-02-9), with the derivative numbered as shown in Figure 1:
Positional Numbering: Benzo[f]quinoline: 1-2-3-4-4a(ring1:pyridine) | | 10a-9-8-7-6-5(ring2:benzene fused at f-edge)
Molecular Formula & Properties:
Substituent Effects:Table 1: Influence of Substituents on Benzo[f]quinoline Properties
Position | Substituent | Electronic Effect | Biological Consequence |
---|---|---|---|
C3 (linker) | Aniline | +M (electron-donating) | Enhances DNA intercalation affinity [8] |
C1/C4 | Methoxy | +M | Increases solubility; modulates TOPO-II inhibition [9] |
C2 | Bromo | -I (electron-withdrawing) | Improves anticancer potency via steric bulk [8] |
N-quaternization | Alkyl chains | +I | Enhances antimicrobial activity [2] |
Natural Precursors:Benzo[f]quinoline derivatives trace their origins to plant alkaloids like skimmianine (a furoquinoline) and microbial metabolites (e.g., sandramycin). Quinine (isolated 1820) and camptothecin (isolated 1966) provided early evidence of quinoline bioactivity, motivating synthetic exploration [3] [7].
Synthetic Milestones:
Therapeutic Evolution:
Core Pharmacophores in 3-Benzo[f]quinolin-3-ylaniline:1. Benzo[f]quinoline Scaffold:- Acts as a DNA intercalator due to planar aromatic surface [8].- The N1 atom coordinates with Mg²⁺ in ATP synthase, disrupting cellular energy metabolism [2] [9].2. 3-Amino Group:- Serves as a hydrogen-bond donor in kinase inhibition (e.g., Pim-1 kinase) [1].3. Aniline Moiety:- The –NH₂ group enables covalent modification of target proteins or DNA (via metabolic activation to nitrenium ions) [9].
Structure-Activity Relationship (SAR) Insights:Table 2: SAR of Key Benzo[f]quinoline Derivatives
Compound | Substituent (R) | Target Activity | Potency (IC₅₀ or % Inhibition) |
---|---|---|---|
Benzo[f]quinolin-3-amine [5] | H (no aniline) | DNA binding | Moderate (Kd: 12 μM) |
3-Benzo[f]quinolin-3-ylaniline | C₆H₅NH₂ (3-anilino) | Topo-II inhibition | High (85% at 10 μM) [9] |
Quaternary salt 3d [9] | 4-CH₃-C₆H₄COCH₂ | Anticancer (NSCLC) | GI₅₀: 1.2 μM (HOP-92) |
Quaternary salt 3f [9] | 4-Cl-C₆H₄COCH₂ | Antileukemia | TGI: 98% (SR) |
Cycloadduct 5a [8] | Pyrrolo-fused | Anticancer (broad) | 17% lethality (SR leukemia) |
Hybridization Strategies:Conjugation with pharmacophores like:
Synthetic Accessibility:The title compound is accessible in two steps:
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.:
CAS No.: